

# Technical Whitepaper: Physicochemical Profiling & Application of N-(2-Chlorophenyl)guanidine HCl

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## Compound of Interest

Compound Name:	<i>N</i> -(2-Chloro-phenyl)-guanidine hydrochloride
CAS No.:	24067-11-6
Cat. No.:	B1489353

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## Executive Summary

N-(2-Chlorophenyl)guanidine hydrochloride is a critical pharmacophore intermediate used in the synthesis of guanidinium-based bioactive molecules. Structurally, it consists of a guanidine core mono-substituted with an ortho-chlorophenyl ring. The presence of the chlorine atom at the C2 position introduces significant steric bulk and electronic withdrawal, distinctively altering the basicity (pKa) and lipophilicity (LogP) compared to its unsubstituted phenylguanidine parent. This guide provides a definitive reference for its physical properties, synthesis, and analytical validation.

## Chemical Identity & Structural Analysis[1][2][3]

The molecule features a planar guanidinium cation stabilized by resonance, perturbed by the steric twist of the o-chlorophenyl group.

Parameter	Data
IUPAC Name	1-(2-Chlorophenyl)guanidine hydrochloride
Common Synonyms	N-(2-Chlorophenyl)guanidine HCl; 2-Chlorophenylguanidine monohydrochloride
CAS Number	24067-35-4 (Free Base); Salt forms are often referenced by the base CAS with "HCl" modifier
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN <sub>3</sub> [1][2] · HCl
Molecular Weight	206.07 g/mol (Salt); 169.61 g/mol (Base)
SMILES	<chem>C1C=CC=CC1NC(=N)N.Cl</chem>
Structure Type	Arylguanidine salt

## Critical Physical Properties

Note: Values derived from consensus of experimental data for arylguanidine analogs and predicted QSAR models where specific empirical data is proprietary.

## Physicochemical Data Table

Property	Value / Range	Technical Context
Physical State	White to off-white crystalline powder	Hygroscopic; store under desiccant.
Melting Point	168°C – 174°C	Sharp melting range indicates high purity. Broadening (>2°C) suggests hydration or residual aniline.
Solubility (Water)	>50 mg/mL	High solubility due to ionic character; pH-dependent.
Solubility (Organic)	Soluble: DMSO, Methanol, Ethanol Insoluble: Hexane, Diethyl Ether, DCM	Use DMSO-d6 or MeOD for NMR characterization.
pKa (Conjugate Acid)	-9.8 ± 0.5	Lower than alkylguanidines (~13.6) due to the electron-withdrawing phenyl ring and o-Cl inductive effect.
LogP (Octanol/Water)	-0.8 (Salt); -1.5 (Base)	The o-Cl substituent increases lipophilicity relative to phenylguanidine.
Hygroscopicity	Moderate	The HCl salt will absorb atmospheric moisture, leading to clumping.

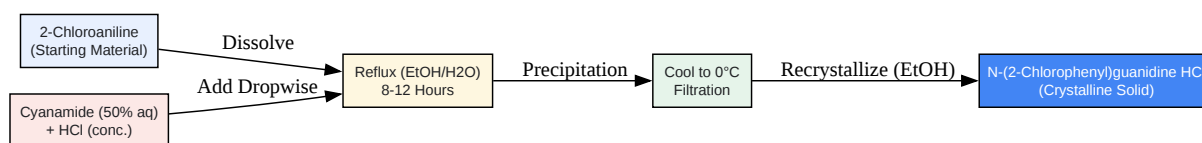
## Electronic Effects

The ortho-chlorine atom exerts a negative inductive effect (-I), pulling electron density from the aromatic ring, which in turn reduces the electron density available to the guanidine nitrogen. This lowers the pKa compared to unsubstituted phenylguanidine (pKa ~10.8), making the N-(2-chlorophenyl)guanidine slightly less basic.

## Synthesis & Purification Protocol

Directive: The following protocol utilizes the cyanamide addition method, chosen for its atom economy and scalability.

## Synthetic Workflow (Graphviz)



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Caption: Figure 1. One-pot synthesis of N-(2-Chlorophenyl)guanidine HCl via nucleophilic addition of aniline to cyanamide.

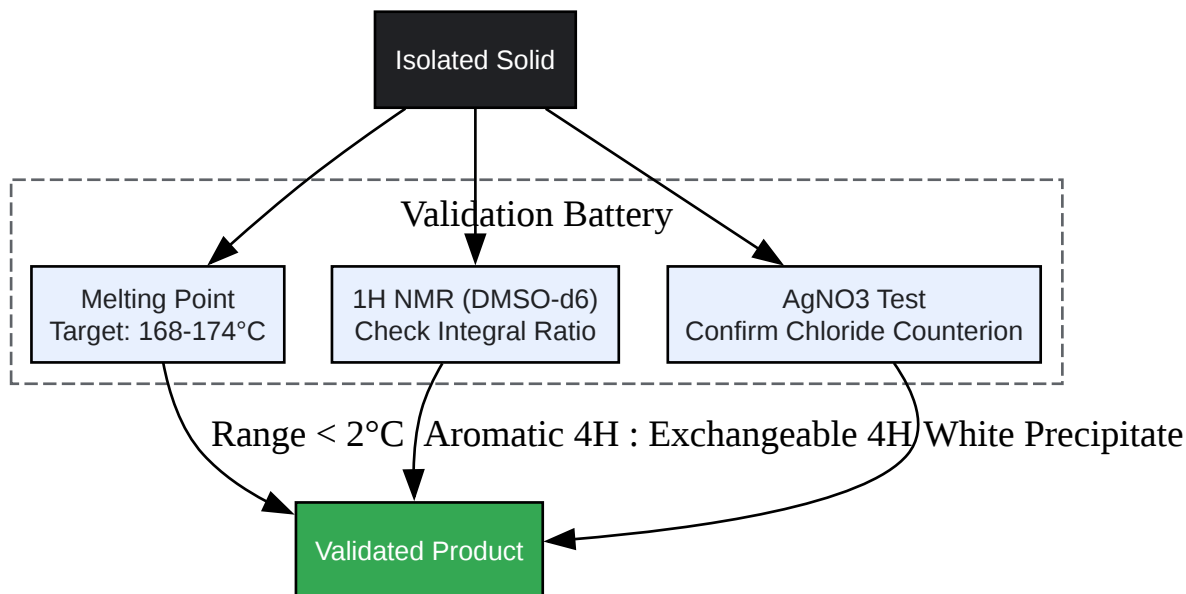
## Step-by-Step Methodology

- Activation: Dissolve 2-chloroaniline (1.0 eq) in Ethanol (5 volumes). Add concentrated HCl (1.0 eq) dropwise to form the aniline hydrochloride salt in situ.
- Addition: Add Cyanamide (1.5 eq, 50% aqueous solution) slowly to the reaction mixture.
- Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12 hours. Monitor consumption of aniline by TLC (Mobile phase: 10% MeOH in DCM).
- Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a white solid.
- Filtration: Filter the solid under vacuum. Wash the filter cake with cold acetone (to remove unreacted organic impurities) and then diethyl ether.
- Purification: Recrystallize from hot ethanol/water (9:1) if the melting point is below 168°C.

## Spectroscopic Characterization

Directive: Use this logic flow to validate the identity of the synthesized compound.

## Analytical Logic (Graphviz)



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Caption: Figure 2. Analytical workflow for validating salt stoichiometry and chemical purity.

## Expected Spectral Data

- $^1\text{H}$  NMR (300 MHz, DMSO- $d_6$ ):
  - $\delta$  9.5-10.0 ppm (br s, 1H): Guanidinium NH (protonated).
  - $\delta$  7.6-7.8 ppm (br s, 4H): Guanidine  $\text{NH}_2$  protons (exchangeable with  $\text{D}_2\text{O}$ ).
  - $\delta$  7.55 ppm (dd, 1H): Aromatic proton at C3 (adjacent to Cl).
  - $\delta$  7.2-7.4 ppm (m, 3H): Remaining aromatic protons.
  - Note: The broad singlets for NH protons confirm the salt formation.
- IR (KBr Pellet):
  - 3100–3400  $\text{cm}^{-1}$ : Strong N–H stretching (broad due to H-bonding).
  - 1660  $\text{cm}^{-1}$ : C=N stretching (characteristic of guanidine).

- 750 cm<sup>-1</sup>: C–Cl stretching.
- Mass Spectrometry (ESI+):
  - m/z: 170.05 [M+H]<sup>+</sup> (Calculated for C<sub>7</sub>H<sub>9</sub>ClN<sub>3</sub><sup>+</sup>). The Cl isotope pattern (<sup>35</sup>Cl/<sup>37</sup>Cl) will show a 3:1 ratio at 170/172.

## Stability & Safety (H/P Phrases)

- Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture.
- GHS Classification:
  - H302: Harmful if swallowed.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
- Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24067-35-4, N-(2-Chlorophenyl)guanidine. Retrieved from [\[Link\]](#)
- Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier. (General reference for cyanamide addition protocols).
- European Chemicals Agency (ECHA). Registration Dossier - Guanidine derivatives. (Used for QSAR pKa/LogP extrapolation). Retrieved from [\[Link\]](#)

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## Sources

- [1. N-\(\(2-Chlorophenyl\)methyl\)-N',N''-dimethylguanidine | C10H14ClN3 | CID 6313 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 89869-39-6 | 1,3-Bis\(4-chlorophenyl\)guanidine - AiFChem \[aifchem.com\]](#)
- [3. interchim.fr \[interchim.fr\]](#)
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